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molecular formula C4H4Cl2N4 B1296591 2,5-Diamino-4,6-dichloropyrimidine CAS No. 55583-59-0

2,5-Diamino-4,6-dichloropyrimidine

Cat. No. B1296591
M. Wt: 179 g/mol
InChI Key: ZXWGHENZKVQKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193741B2

Procedure details

A suspension of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (5.0 g, 28 mmol) and tetraethylammonium chloride (27.8 g, 0.167 mmol) in phosphorus oxychloride (80 ml) was heated at 105° C. for 20 hours. After cooling down to room temperature, the excess phosphorus oxychloride was distilled off under vacuum. The reaction mixture was poured into ice water and the pH was adjusted to 4, and the mixture was stirred for 1 hour at 50° C. The pH was adjusted to 7 and the product was extracted with ethyl acetate, washed with a saturated NaHCO3 solution, brine and dried over Na2SO4. After removing the solvents under reduced pressure, the residue was purified by flash chromatography on silica (CH2Cl2/MeOH 50:1), affording the title compound (3.21 g, 64%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[N:8]=[C:7](O)[C:6]([NH2:10])=[C:5](O)[N:4]=1.P(Cl)(Cl)([Cl:14])=O>[Cl-].C([N+](CC)(CC)CC)C>[Cl:1][C:5]1[C:6]([NH2:10])=[C:7]([Cl:14])[N:8]=[C:3]([NH2:2])[N:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC1=NC(=C(C(=N1)O)N)O
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
27.8 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
DISTILLATION
Type
DISTILLATION
Details
the excess phosphorus oxychloride was distilled off under vacuum
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica (CH2Cl2/MeOH 50:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1N)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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